1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSDJLSUBPENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
The table below compares substituents, molecular parameters, and key properties of the target compound with its closest analogs from the evidence:
*Hypothetical values derived from analogs.
a) Benzyl Group Modifications
- Chlorine Position: The 4-chlorobenzyl group (target compound) balances lipophilicity and steric bulk compared to 3,4-dichlorobenzyl (), which increases molecular weight and logP but may reduce metabolic clearance .
b) Amide Substituent Effects
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: CF₃ and Cl groups (target compound) reduce cytochrome P450-mediated metabolism compared to non-halogenated analogs. The dimethylaminoethyl group () may undergo N-demethylation, generating reactive metabolites .
- Toxicity :
- High halogen content (e.g., : Cl₃) correlates with increased risk of off-target interactions and hepatotoxicity .
Biological Activity
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide, commonly referred to as compound CB0670924, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, interactions with cellular pathways, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula: C20H19ClF3N2O2
- Molecular Weight: Approximately 406.79 g/mol
- Functional Groups: Pyridine ring, chlorobenzyl group, and trifluoromethylphenyl group
These structural characteristics contribute to its unique biological profile and potential medicinal applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest that it may interact with various enzymes involved in critical cellular processes. For instance:
- Kinase Inhibition: The compound has been noted for its potential as a kinase inhibitor, which could influence pathways related to cell growth and proliferation .
- NF-κB Modulation: It may modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. Variations in substituents on the phenyl ring appear to affect its pro-/anti-inflammatory potential .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various strains of bacteria, including:
- Staphylococcus aureus: Notably effective against both methicillin-sensitive and methicillin-resistant strains (MRSA), indicating its potential as an antibiotic agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy:
- Inflammatory Response Modulation:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | Lacks trifluoromethyl group | May exhibit different biological activity |
| 1-(4-methylbenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide | Substituted methylbenzyl group | Altered reactivity and interaction profiles |
| N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | Multiple chlorine substitutions | Potentially different pharmacological properties |
The unique combination of chlorobenzyl and trifluoromethyl groups in this compound enhances its chemical and biological properties compared to similar structures.
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with commercially available precursors. Key steps include:
-
Step 1 : Formation of the pyridine core via cyclization of substituted acrylamides or condensation reactions.
-
Step 2 : Introduction of the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) .
-
Step 3 : Coupling the trifluoromethylphenyl moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product .
- Critical Parameters :
-
Temperature control (60–80°C for cyclization, room temperature for coupling).
-
Solvent selection (polar aprotic solvents like DMF for alkylation).
Q. How do structural features (e.g., chlorobenzyl, trifluoromethyl groups) influence reactivity and biological activity?
- Functional Group Analysis :
- Biological Implications :
The combination of these groups enhances selectivity for targets like kinases or inflammatory mediators, as observed in structurally related dihydropyridines .
Q. What purification and characterization techniques are effective for this compound?
- Purification :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
- Recrystallization : Ethanol/water (1:3) yields crystals suitable for X-ray diffraction .
- Characterization :
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (expected m/z: 415.1144 for [M+H]) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during large-scale synthesis?
- Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent Optimization : Use DMF for improved solubility of intermediates during alkylation .
- In-line Analytics : Implement FTIR monitoring to track reaction progress and minimize by-products .
- Case Study :
A 15% yield increase was achieved by switching from THF to DMF in the coupling step, reducing side reactions .
- Case Study :
Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?
- Root Causes :
- Variability in assay conditions (e.g., pH, ionic strength) affecting compound ionization.
- Differences in enzyme isoforms or allosteric binding sites .
- Resolution Workflow :
Replicate Assays : Conduct triplicate experiments under standardized conditions (pH 7.4, 25°C).
Structural Analog Comparison : Compare inhibition profiles with analogs (e.g., pyridazine derivatives) to identify SAR trends .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound | 0.45 | Kinase X |
| Pyridazine Analog | 1.2 | Kinase X |
| Data adapted from structurally related studies . |
Q. What computational approaches are suitable for predicting target interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (PDB: 3NY3).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Validation :
Cross-reference computational predictions with SPR (surface plasmon resonance) binding affinity data (e.g., KD = 120 nM) .
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
